Technical Whitepaper: (2,3,4,6-Tetrafluorophenyl)methanol
Technical Whitepaper: (2,3,4,6-Tetrafluorophenyl)methanol
Physical Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
(2,3,4,6-Tetrafluorophenyl)methanol (CAS: 53001-70-0), also known as 2,3,4,6-tetrafluorobenzyl alcohol, is a high-value fluorinated building block used critically in the optimization of lead compounds for pharmaceutical and agrochemical applications.[1] Distinguished by its specific fluorine substitution pattern, this scaffold offers unique electronic and steric properties that differentiate it from its isomers (2,3,5,6- and 2,3,4,5-tetrafluorobenzyl alcohols). Its primary utility lies in bioisosteric replacement , metabolic blocking , and pKa modulation of neighboring functional groups.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthesis routes, and strategic application in drug discovery.
Chemical Identity & Structural Analysis[2]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (2,3,4,6-Tetrafluorophenyl)methanol |
| Common Synonyms | 2,3,4,6-Tetrafluorobenzyl alcohol; Benzenemethanol, 2,3,4,6-tetrafluoro- |
| CAS Registry Number | 53001-70-0 |
| Molecular Formula | C |
| Molecular Weight | 180.10 g/mol |
| SMILES | FC1=C(CO)C(F)=C(F)C(F)=C1 |
| InChI Key | YFHZSPDQKWFAPH-UHFFFAOYSA-N |
Structural Features
The 2,3,4,6-substitution pattern leaves the C5 position as the sole aromatic hydrogen. This creates a highly specific electronic environment:
-
Electronic Deficit: The four fluorine atoms create a strongly electron-deficient aromatic ring (
-acid), facilitating - stacking interactions with electron-rich residues (e.g., Trp, Phe, Tyr) in protein binding pockets. -
H-Bonding: The benzylic hydroxyl group acts as both a hydrogen bond donor and acceptor. The electron-withdrawing nature of the ring increases the acidity of the hydroxyl proton compared to non-fluorinated benzyl alcohol.
-
Dipole Moment: The asymmetric distribution of fluorine atoms (positions 2,3,4,6) results in a distinct dipole vector compared to the symmetric 2,3,5,6-isomer.
Physical & Thermodynamic Properties[4]
The following data aggregates experimental and predicted values from high-purity commercial samples (>98% GC).
| Property | Value | Condition / Note |
| Physical State | Liquid or Low-Melting Solid | Ambient (20°C). Often appears as a clear liquid or white semi-solid.[2] |
| Melting Point | ~20–25°C | Tendency to supercool; may solidify upon storage at 4°C. |
| Boiling Point | 180.2°C | @ 760 mmHg (Predicted/Extrapolated) |
| Density | 1.499 ± 0.06 g/cm³ | @ 20°C |
| Flash Point | 63°C (145°F) | Closed Cup |
| Refractive Index ( | 1.456 | @ 20°C |
| pKa (OH group) | ~12.85 | Predicted (Acidified by ring fluorination) |
| LogP | ~1.8 – 2.1 | Moderate lipophilicity |
| Solubility | Soluble | Methanol, DCM, Ethyl Acetate, DMSO |
| Solubility | Insoluble/Low | Water |
Spectral Characterization
Accurate identification requires distinguishing the 2,3,4,6-isomer from its congeners.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
):-
6.7–7.0 ppm (1H, m): The lone aromatic proton at C5 . It appears as a complex multiplet due to coupling with F4 and F6 (
) and potentially F3 ( ). -
4.6–4.8 ppm (2H, s or d): Benzylic methylene protons (-CH
OH). May show long-range coupling to F2/F6. - 2.0–3.0 ppm (1H, br s): Hydroxyl proton (-OH), shift varies with concentration and solvent.
-
6.7–7.0 ppm (1H, m): The lone aromatic proton at C5 . It appears as a complex multiplet due to coupling with F4 and F6 (
-
F NMR (376 MHz, CDCl
):-
Shows four distinct signals due to the lack of symmetry (unlike the 2,3,5,6-isomer which shows two signals).
-
Typical range:
-115 to -165 ppm. -
Coupling: Complex second-order multiplets due to strong
and couplings.
-
Infrared Spectroscopy (IR)
-
3300–3400 cm
: Broad O-H stretch. -
1500–1650 cm
: Fluorinated aromatic ring C=C stretches. -
1000–1200 cm
: Strong C-F stretching vibrations (distinctive fingerprint region).
Synthesis & Manufacturing
The synthesis of (2,3,4,6-tetrafluorophenyl)methanol typically proceeds via the reduction of 2,3,4,6-tetrafluorobenzoic acid or its acid chloride derivative. This route ensures the preservation of the regiochemistry.
Synthetic Workflow
Figure 1: Common synthetic pathways.[3] The Acid Chloride route (top) is preferred for scale-up due to faster kinetics.
Detailed Experimental Protocol (Acid Chloride Reduction Route)
Based on standard protocols for polyfluorinated benzyl alcohols.
-
Activation: Charge a reaction vessel with 2,3,4,6-tetrafluorobenzoic acid (1.0 eq). Add Thionyl Chloride (SOCl
, 3.0 eq) and a catalytic amount of DMF. Reflux at 70–80°C until gas evolution ceases (~3 hours). -
Isolation: Distill off excess SOCl
to obtain the crude acid chloride as an oil. -
Reduction: Dissolve Sodium Borohydride (NaBH
, 2.0 eq) in THF/Water mixture at 0°C. -
Addition: Dropwise add the acid chloride (dissolved in minimal THF) to the borohydride solution, maintaining temperature <10°C. Caution: Exothermic.
-
Quench: Stir for 1 hour at room temperature. Quench carefully with dilute HCl or Acetone.
-
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO
, and concentrate. -
Purification: If necessary, purify via silica gel chromatography (Hexanes:EtOAc) or vacuum distillation.
Applications in Drug Discovery[1][2][7]
The (2,3,4,6-tetrafluorophenyl) moiety is a specialized tool in the medicinal chemist's "Fluorine Scan" arsenal.
Strategic Utility
-
Metabolic Blocking: The C5 proton is the only site available for oxidative metabolism (e.g., hydroxylation by CYP450). If C5 is sterically hindered or electronically deactivated by the flanking fluorines, the ring becomes highly resistant to metabolism. Conversely, if C5 is the intended soft spot, this scaffold directs metabolism specifically to that position.
-
pKa Modulation: The electron-withdrawing effect of the tetrafluoro-ring lowers the pKa of the benzylic alcohol (and any amines derived from it), reducing the energy penalty for desolvation upon binding to a target protein.
-
Bioisosterism: Used as a lipophilic, electron-deficient isostere for phenyl or pyridyl rings.
Decision Logic for Scaffold Selection
Figure 2: Selection logic for fluorinated benzyl scaffolds in lead optimization.
Handling, Safety, and Stability
GHS Classification
-
Signal Word: Warning
-
Hazard Statements:
Storage & Stability
-
Storage: Store in a cool, dry place (2–8°C recommended to prevent melting/supercooling cycles). Keep container tightly closed.
-
Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
-
Stability: Stable under recommended storage conditions. Avoid prolonged exposure to heat.[5]
References
-
PubChem. (2,3,4,6-Tetrafluorophenyl)methanol Compound Summary. National Library of Medicine. Available at: [Link]
-
PureSynth. 2,3,4,6-Tetrafluorobenzyl Alcohol Product Specifications & Safety Data. Available at: [Link]
-
European Patent Office. Patent EP2583964B1: Fused heterocyclic compound and use thereof (Leukotriene receptor antagonists). Available at: [Link]
